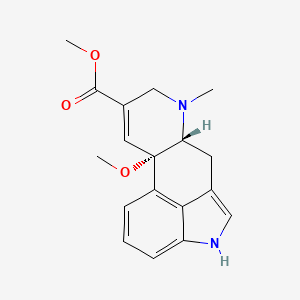
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . It is a derivative of lysergic acid and belongs to the class of ergoline compounds. This compound is of interest due to its structural similarity to other biologically active ergoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester typically involves the esterification of lysergic acid derivatives. The process includes:
Esterification Reaction: Lysergic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester involves its interaction with specific molecular targets, such as serotonin receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades that influence cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Methylergometrine: Used to prevent or treat postpartum hemorrhage.
Uniqueness
8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is unique due to its specific ester functional group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl (6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,8-9,15,19H,7,10H2,1-3H3/t15-,18+/m1/s1 |
InChI-Schlüssel |
ZBXGHGHZSCWVRS-QAPCUYQASA-N |
Isomerische SMILES |
CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
Kanonische SMILES |
CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


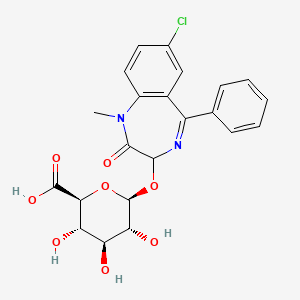
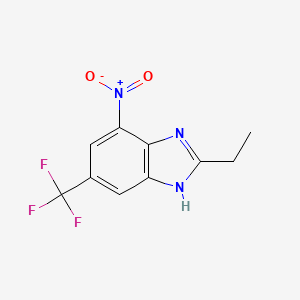
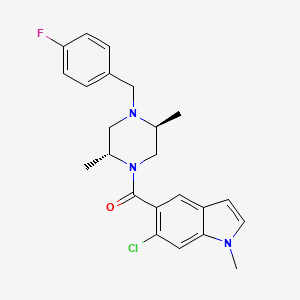
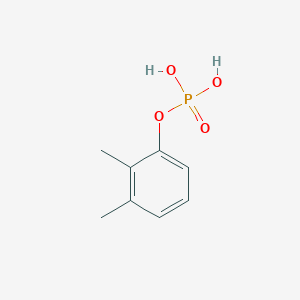
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)

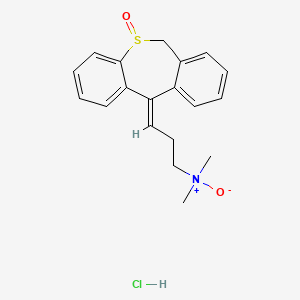
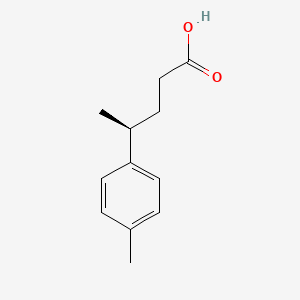
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
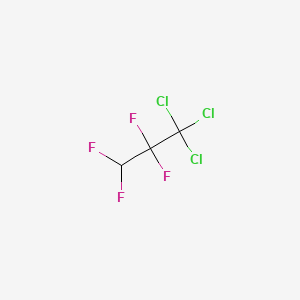



![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
